molecular formula C19H24N2O2S B2700162 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097912-42-8

4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B2700162
CAS No.: 2097912-42-8
M. Wt: 344.47
InChI Key: JFVDBMLSSGZEGK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C19H24N2O2S and a molecular weight of 344.5 g/mol . This benzamide derivative features a complex structure incorporating a dimethylaminophenyl group, a tetrahydropyran (oxan-4-yl) ring, and a thiophene moiety, which may contribute to its physicochemical properties and potential for diverse research applications . While the specific biological activity and mechanism of action for this compound require further investigation, related benzamide compounds are of significant interest in medicinal chemistry and chemical biology research . Some structurally similar molecules have been explored for their potential in various therapeutic areas, suggesting this compound could serve as a valuable intermediate or building block in drug discovery efforts . It is also suitable for use as a standard in analytical chemistry and for physicochemical studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(dimethylamino)-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)16-7-5-15(6-8-16)19(22)20-18(17-4-3-13-24-17)14-9-11-23-12-10-14/h3-8,13-14,18H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVDBMLSSGZEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophenyl moiety and the oxan ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reagents and intermediates. Purification techniques such as recrystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group makes it a good nucleophile, while the benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide exerts its effects depends on its molecular targets and pathways. The dimethylamino group may interact with specific receptors or enzymes, modulating their activity. The thiophenyl and oxan moieties can influence the compound's binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The benzamide scaffold is a versatile pharmacophore. Below is a detailed comparison of 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide with structurally and functionally related compounds.

Structural and Functional Analogues

Compound Name Substituents/Modifications Biological Target/Activity Key Properties Reference
Target Compound 4-(dimethylamino), N-[(oxan-4-yl)(thiophen-2-yl)methyl] Screening compound (unconfirmed target) Combines tetrahydropyran (polar) and thiophene (π-electron-rich) moieties
(E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide (3c) 4-(dimethylamino)benzoyl hydrazone, N-hydroxy HDAC6/8 dual inhibitor Induces α-tubulin acetylation; inhibits cancer cell migration
ABT-199 (Venetoclax) 4-[4-[[2-(4-chlorophenyl)cyclohexenyl]methyl]piperazinyl], sulfonyl, pyrrolopyridine BCL-2 inhibitor (apoptosis inducer) FDA-approved for hematologic malignancies; targets BCL-2 protein
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide 4-methyl, thiazolyl-chromen-3-yl Unknown Structural data available; chromene-thiazole hybrid
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) Structural model Crystallographic data reported; nitro group enhances electrophilicity
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide 4-(diethylsulfamoyl), thiazolyl-nitrophenyl Screening compound Sulfonamide group enhances solubility; nitro group may confer redox activity

Key Structural and Pharmacological Differences

Substituent Diversity :

  • The target compound uniquely combines tetrahydropyran (oxan-4-yl) and thiophene, which may enhance membrane permeability compared to purely aromatic analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
  • Compound 3c features a hydrazone linker and hydroxamic acid, critical for HDAC6/8 inhibition, whereas the target compound lacks this zinc-binding motif .

Electronic and Solubility Profiles: The dimethylamino group in the target compound donates electrons, increasing aromatic ring basicity, while ABT-199 employs a sulfonyl group for solubility and target affinity .

Biological Targets :

  • HDAC Inhibitors (e.g., 3c) : Rely on hydroxamic acid for enzyme active-site binding, unlike the target compound, which lacks this functionality .
  • Kinase Inhibitors (e.g., ABT-737) : Often incorporate sulfonamide or heteroaromatic groups for ATP-binding pocket interactions, contrasting with the target compound’s hybrid substituent .

Physicochemical Properties

Property Target Compound 3c (HDAC6/8 Inhibitor) ABT-199 (BCL-2 Inhibitor)
Molecular Weight ~380–400 g/mol (estimated) 381.38 g/mol 868.41 g/mol
LogP (Lipophilicity) Moderate (oxan-4-yl reduces logP) Low (hydroxamic acid polar) High (lipophilic substituents)
Hydrogen Bond Donors 1 (amide NH) 3 (hydroxamic acid, NH) 3 (sulfonamide, NH)
Key Functional Groups Dimethylamino, tetrahydropyran Hydrazone, hydroxamic acid Piperazinyl, sulfonyl

Biological Activity

4-(Dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure, including a benzamide core, a dimethylamino group, and thiophenyl and oxan moieties, which may contribute to its interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S, with a molecular weight of 344.5 g/mol. The presence of functional groups such as dimethylamino and thiophenyl enhances its reactivity and binding capabilities.

PropertyValue
IUPAC Name4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
Molecular FormulaC19H24N2O2SC_{19}H_{24}N_{2}O_{2}S
Molecular Weight344.5 g/mol
CAS Number2097912-42-8

The biological activity of 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is hypothesized to involve several mechanisms:

  • Receptor Interaction : The dimethylamino group may facilitate interactions with specific receptors or enzymes, modulating their activity.
  • Binding Affinity : The thiophenyl and oxan moieties can influence the compound's binding affinity and selectivity towards various biological targets.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in critical biological pathways.

Biological Activity Studies

Recent research has focused on evaluating the biological activity of this compound in various contexts:

Antiviral Properties

Research into related compounds has demonstrated antiviral properties against filoviruses like Ebola and Marburg. These studies highlight the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced antiviral efficacy. While specific data on this compound's antiviral activity is lacking, its structural similarities to effective inhibitors suggest potential for further investigation .

Case Studies

  • Study on Structural Modifications : A comparative study on various benzamide derivatives revealed that modifications in the amide portion significantly affected their inhibitory potency against viral entry mechanisms. Future research could explore how structural variations in 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide influence its biological activity .
  • Anticancer Screening : Another study evaluated a series of benzamide derivatives for their ability to inhibit tumor cell growth. The findings indicated that certain modifications led to enhanced cytotoxicity against resistant cancer cell lines, suggesting that similar strategies could be applied to optimize this compound for therapeutic use .

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